tert-butyl (((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)methyl)carbamate
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Overview
Description
Tert-Butyl (((2r,3R,4s,5S)-4-(Hydroxymethyl)Cuban-1-Yl)Methyl)Carbamate is a compound characterized by a cubane core, which is a rare structural motif in organic chemistry. The cubane framework provides unique steric and electronic properties, making this compound of particular interest for various scientific applications, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl (((2r,3R,4s,5S)-4-(Hydroxymethyl)Cuban-1-Yl)Methyl)Carbamate can be approached through multi-step organic synthesis. The process typically starts with the construction of the cubane core, often derived from [2+2] cycloaddition reactions. The hydroxymethyl group is then introduced through a series of functional group interconversions. The final step involves the carbamate formation using tert-butyl chloroformate under basic conditions.
Industrial Production Methods: While the industrial production of such specialized compounds is less common, scalable methods would focus on optimizing yields through catalytic processes and minimizing steps using streamlined synthetic routes. Continuous flow chemistry might be employed to enhance reaction efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl (((2r,3R,4s,5S)-4-(Hydroxymethyl)Cuban-1-Yl)Methyl)Carbamate undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, or peroxide-based reagents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution often employs reagents like sodium azide or halide ions under polar aprotic solvents.
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of methylated derivatives or removal of protecting groups.
Substitution: Introduction of diverse functional groups leading to analogues with varied biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a valuable intermediate for the synthesis of complex molecules, particularly in the study of strained ring systems and their reactivities.
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions due to their rigid and well-defined structures.
Medicine: In medicine, Tert-Butyl (((2r,3R,4s,5S)-4-(Hydroxymethyl)Cuban-1-Yl)Methyl)Carbamate derivatives are being explored for their therapeutic potential, including antiviral and anticancer activities, given their ability to interact with specific molecular targets.
Industry: Industrial applications may involve the use of this compound in the development of new materials with unique mechanical or electronic properties due to the stability and rigidity of the cubane core.
Mechanism of Action
The mechanism by which Tert-Butyl (((2r,3R,4s,5S)-4-(Hydroxymethyl)Cuban-1-Yl)Methyl)Carbamate exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The cubane core provides a scaffold that can effectively present functional groups in a defined spatial arrangement, facilitating strong and selective binding to target sites, thereby modulating their activity.
Comparison with Similar Compounds
Compared to other carbamates and cubane derivatives, Tert-Butyl (((2r,3R,4s,5S)-4-(Hydroxymethyl)Cuban-1-Yl)Methyl)Carbamate is unique in its combination of a sterically encumbered cubane core with a versatile hydroxymethyl functional group. This makes it a valuable tool in the exploration of chemical space and the development of novel compounds with specific desired properties.
Similar Compounds:Cubane-1,4-Dicarboxylic Acid: Known for its applications in materials science.
Tert-Butyl Carbamate: A simpler analogue often used in protecting group chemistry.
1-Hydroxycubane: Studied for its reactivity and potential as a synthetic intermediate.
Conclusion
This compound represents a fascinating intersection of structural complexity and functional versatility, offering broad potential for scientific research and industrial applications. Its unique properties, derived from the cubane framework, make it a compound of great interest in various fields of study.
Properties
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)cuban-1-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-13(2,3)19-12(18)16-4-14-6-9-7(14)11-8(14)10(6)15(9,11)5-17/h6-11,17H,4-5H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATWXUKLJBYHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12C3C4C1C5C2C3C45CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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